molecular formula C18H14N2O4 B7476350 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid

4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid

Cat. No.: B7476350
M. Wt: 322.3 g/mol
InChI Key: RIRLSCFFJWRNKD-NTEUORMPSA-N
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Description

4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid, which is then reacted with 4-aminobenzoic acid under specific conditions to form the target compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the cyano group would yield an amine derivative.

Scientific Research Applications

4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The benzoic acid moiety can form hydrogen bonds with various biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acid: Similar structure but lacks the benzoic acid moiety.

    4-[2-Cyano-3-(3-hydroxyphenyl)prop-2-enamido]benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the cyano and methoxyphenyl groups allows for diverse chemical transformations and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[[(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-16-4-2-3-12(10-16)9-14(11-19)17(21)20-15-7-5-13(6-8-15)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRLSCFFJWRNKD-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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